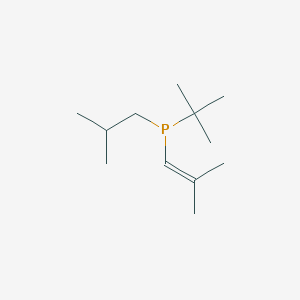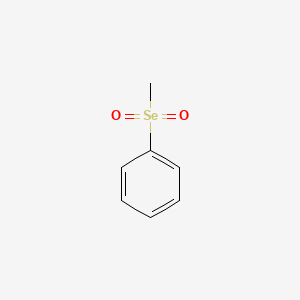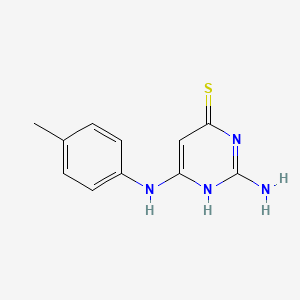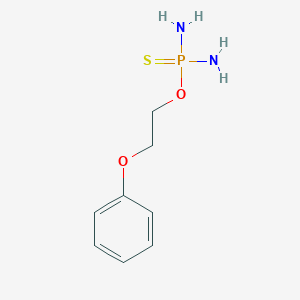
O-(2-Phenoxyethyl) phosphorodiamidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Phenoxyethyl) phosphorodiamidothioate is a chemical compound that belongs to the class of phosphorodiamidothioates. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phosphorodiamidothioate group attached to a 2-phenoxyethyl moiety, which imparts specific chemical and physical characteristics to the compound.
Métodos De Preparación
The synthesis of O-(2-Phenoxyethyl) phosphorodiamidothioate typically involves the reaction of 2-phenoxyethanol with a suitable phosphorodiamidothioate precursor. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
O-(2-Phenoxyethyl) phosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorodiamidate derivatives.
Reduction: Reduction reactions can convert the thioate group to a phosphorodiamidite.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
O-(2-Phenoxyethyl) phosphorodiamidothioate has several scientific research applications:
Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs and prodrugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of O-(2-Phenoxyethyl) phosphorodiamidothioate involves its interaction with specific molecular targets. The compound can act as a thiophosphate protecting group, which undergoes thermolytic deprotection under certain conditions. This property is particularly useful in the development of thermolytic immunomodulatory DNA prodrugs . The molecular pathways involved include the formation and cleavage of phosphorothioate bonds, which are critical for its biological activity.
Comparación Con Compuestos Similares
O-(2-Phenoxyethyl) phosphorodiamidothioate can be compared with other similar compounds such as:
Phosphoramidothioate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N′-Diphenylphosphorodiamidothioate: Another related compound with distinct thermal and chemical properties. The uniqueness of this compound lies in its specific phenoxyethyl group, which imparts unique chemical and physical characteristics, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
92530-55-7 |
|---|---|
Fórmula molecular |
C8H13N2O2PS |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2-diaminophosphinothioyloxyethoxybenzene |
InChI |
InChI=1S/C8H13N2O2PS/c9-13(10,14)12-7-6-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,9,10,14) |
Clave InChI |
UFSGCOIKDNYOHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOP(=S)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


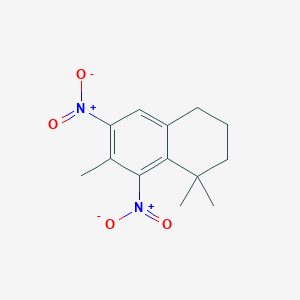
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
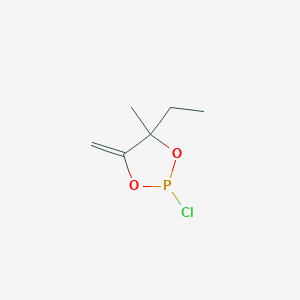
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
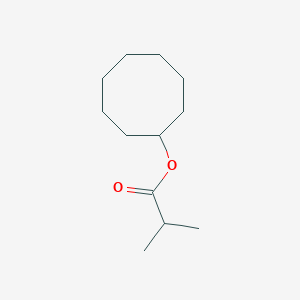
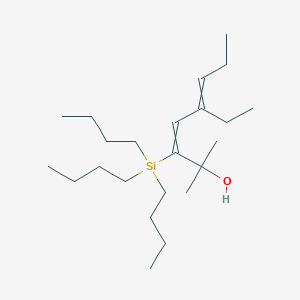
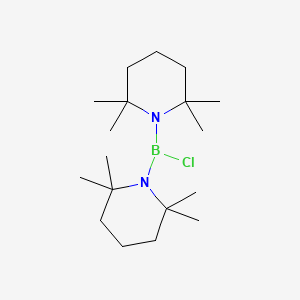
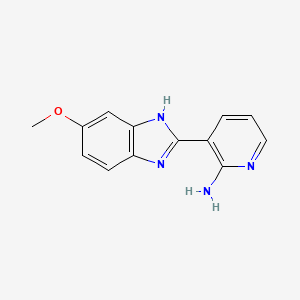
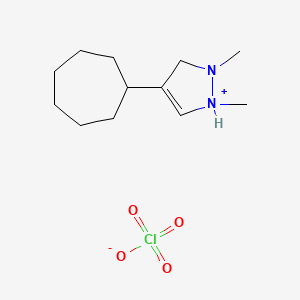
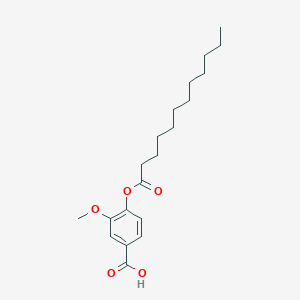
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
